molecular formula C12H14O3 B3262524 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid CAS No. 35700-73-3

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Cat. No.: B3262524
CAS No.: 35700-73-3
M. Wt: 206.24 g/mol
InChI Key: IZWOJXGLGRGZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 35700-73-3) is a methyl-substituted dihydrobenzofuran derivative with a carboxylic acid functional group at the 7-position. This compound belongs to a class of heterocyclic building blocks widely used in pharmaceutical and materials research. Its structure features a partially saturated benzofuran core with three methyl groups at positions 2, 2, and 5, which influence its steric, electronic, and solubility properties.

Properties

IUPAC Name

2,2,5-trimethyl-3H-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-7-4-8-6-12(2,3)15-10(8)9(5-7)11(13)14/h4-5H,6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWOJXGLGRGZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)OC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the following steps:

Chemical Reactions Analysis

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid is not fully understood. its derivatives are known to interact with various molecular targets and pathways. For example, some benzofuran derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes or disrupting cell membrane integrity . The specific molecular targets and pathways involved depend on the structure of the derivative and the type of biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound 35700-73-3 C₁₂H₁₄O₃ ~206* 2,2,5-Trimethyl, 7-carboxylic Potential pharmaceutical intermediate; enhanced lipophilicity due to methyl groups .
2,3-Dihydrobenzofuran-7-carboxylic acid 35700-40-4 C₉H₈O₃ 164.16 None (parent compound) Melting point: 172°C; used as a synthetic precursor for heterocyclic compounds .
2,2-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid 42327-95-7 C₁₁H₁₂O₃ 192.21 2,2-Dimethyl, 7-carboxylic Crystalline powder; ≥98% purity; used in material science research .
7-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid 26018-52-0 C₁₀H₁₀O₄ 194.18 7-Methoxy, 2-carboxylic Intermediate in fine chemical synthesis; methoxy group enhances electron density .
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid N/A C₉H₈ClNO₃ 213.62 4-Amino, 5-chloro, 7-carboxylic Key intermediate for prucalopride succinate; halogen and amino groups enable drug activity .

Key Observations:

Structural Modifications: The addition of methyl groups (e.g., 2,2,5-trimethyl vs. Functional groups like methoxy (in 26018-52-0) or chloro-amino (in the prucalopride intermediate) alter electronic properties, affecting reactivity and binding affinity .

Physicochemical Properties :

  • The parent compound (35700-40-4) has a melting point of 172°C, while methylated derivatives likely exhibit lower melting points due to reduced crystallinity from steric hindrance .
  • The 2,2,5-trimethyl derivative’s higher molecular weight (~206 g/mol) compared to the 2,2-dimethyl analog (192.21 g/mol) reflects incremental changes in bulkiness .

Applications: Unsubstituted or minimally substituted derivatives (e.g., 35700-40-4) serve as versatile intermediates in organic synthesis . Halogenated or amino-substituted variants (e.g., 4-amino-5-chloro) are critical for synthesizing bioactive molecules like gastrointestinal drugs .

Biological Activity

2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS No. 35700-73-3) is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, particularly its role as a potent agonist for peroxisome proliferator-activated receptors (PPARs), and examines relevant case studies and research findings.

  • Molecular Formula : C12H14O3
  • Molar Mass : 206.24 g/mol
  • Storage Conditions : Recommended storage at 2-8°C .

PPAR Agonism

Research indicates that this compound functions as a highly selective PPARα agonist. It has been shown to significantly lower cholesterol and triglyceride levels in animal models, outperforming existing treatments like fenofibrate at lower doses . The structure-activity relationship (SAR) studies highlight key structural elements that enhance its potency and selectivity for PPARα.

Table 1: Summary of Biological Activities

Activity Description
PPARα AgonismPotent and subtype-selective agonist with cholesterol-lowering effects in animal models .
Anti-inflammatory PotentialPreliminary studies suggest potential anti-inflammatory properties .
Metabolic EffectsModulates lipid metabolism via PPARα activation, influencing fat storage and glucose homeostasis.

Study on Lipid Regulation

In a study involving Syrian hamsters and Beagle dogs, compounds structurally related to this compound demonstrated significant reductions in plasma triglycerides and cholesterol levels. The results indicated that these compounds could serve as effective therapeutic agents for dyslipidemia .

In Vitro Studies

In vitro assays have also been conducted to assess the anti-inflammatory effects of this compound. While detailed results are scarce, initial findings suggest that it may inhibit pro-inflammatory cytokines, thus presenting a potential pathway for further research into its therapeutic applications in inflammatory diseases .

The mechanism by which this compound exerts its biological effects largely revolves around its interaction with PPARα. Upon binding to this receptor, the compound activates gene transcription involved in fatty acid oxidation and lipid metabolism. This action not only aids in lipid regulation but may also influence insulin sensitivity and overall metabolic health .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid in the laboratory?

  • Methodological Answer : Synthesis typically involves cyclization of substituted phenol derivatives under controlled exothermic conditions. For example, transposition and cyclization of precursors like 2-methylallyloxyphenol at elevated temperatures (~200–275°C) yield intermediates such as dihydrobenzofuran derivatives. Subsequent functionalization with reagents like isocyanate formic acid and triethylamine in ether facilitates carboxylation. Critical steps include maintaining precise temperature control during exothermic reactions and purification via reduced-pressure distillation to isolate the product .

Q. How can researchers characterize the compound using spectroscopic and chromatographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the dihydrobenzofuran core and substituent positions. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>97% as per industry standards). Mass spectrometry (MS) verifies molecular weight (e.g., C12_{12}H14_{14}O3_3, theoretical MW 206.24). Cross-referencing with analogs like 4-oxo-4,5,6,7-tetrahydrobenzo[b]furan-3-carboxylic acid (PubChem CID: 713937) provides comparative structural insights .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

  • Methodological Answer : The compound should be stored in amber glass bottles at 2–8°C to prevent photodegradation. Moisture-sensitive handling is required; anhydrous solvents like ether or dimethyl sulfoxide (DMSO) are recommended for dissolution. Stability studies under varying pH and temperature conditions should precede long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields reported across different synthesis protocols?

  • Methodological Answer : Discrepancies often arise from variable precursor purity or reaction conditions. For instance, incomplete cyclization due to insufficient temperature control (e.g., <275°C) reduces yields. Systematic optimization using Design of Experiments (DoE) can isolate critical parameters like catalyst loading (e.g., triethylamine) or solvent polarity. Parallel validation via HPLC quantifies intermediate formation rates .

Q. What mechanistic insights exist for the biological activity of structural analogs of this compound?

  • Methodological Answer : Analogous compounds like 3,5-difluoro-2-hydroxybenzoic acid exhibit enzyme inhibition via salicylic acid-like interactions. Molecular docking studies with target proteins (e.g., cyclooxygenase) can predict binding affinities. In vitro assays using cell lines (e.g., RAW 264.7 macrophages) assess anti-inflammatory potential by measuring cytokine suppression (e.g., TNF-α) .

Q. How can researchers optimize purification strategies to minimize impurities in scaled-up syntheses?

  • Methodological Answer : Impurities often stem from byproducts like unreacted 7-hydroxy intermediates. Column chromatography with silica gel (hexane/ethyl acetate gradients) effectively separates carboxylated products. Recrystallization in ethanol/water mixtures enhances crystallinity. Quantitative NMR or LC-MS monitors residual solvents (e.g., ether) to meet pharmacopeial standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid
Reactant of Route 2
2,2,5-Trimethyl-2,3-dihydrobenzofuran-7-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.